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Abstract
ND1-YL2 is a pioneering peptide-based proteolysis-targeting chimera (PROTAC) designed for

the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). As a transcriptional co-

activator, SRC-1 is frequently overexpressed in various cancers, where it plays a pivotal role in

promoting tumor progression and metastasis. ND1-YL2 offers a novel therapeutic strategy by

hijacking the N-degron pathway to induce the selective ubiquitination and subsequent

proteasomal degradation of SRC-1. This technical guide provides a comprehensive overview of

the mechanism of action of ND1-YL2, including its molecular interactions, cellular effects, and

the experimental protocols utilized for its characterization.

Introduction
Targeted protein degradation has emerged as a transformative modality in drug discovery,

offering the potential to address previously intractable drug targets. Proteolysis-targeting

chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3

ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the

target protein. ND1-YL2 is a first-in-class PROTAC that leverages the N-degron pathway for

the selective degradation of SRC-1.

ND1-YL2 is a chimeric molecule composed of two key functional domains connected by a

linker:
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A stapled peptide (YL2): This component serves as the high-affinity binding ligand for the

PAS-B domain of SRC-1.

A tetrapeptide motif: This sequence acts as a ligand for the UBR box domain of UBR E3

ligases, which are components of the N-degron pathway.

By simultaneously engaging both SRC-1 and a UBR box-containing E3 ligase, ND1-YL2
facilitates the formation of a ternary complex, leading to the targeted degradation of SRC-1.

This guide will delve into the intricacies of this mechanism, presenting key quantitative data,

detailed experimental methodologies, and visual representations of the underlying biological

processes.

Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity of ND1-
YL2.

Parameter Value Cell Line/System Reference

Binding Affinity (Ki) 320 nM SRC-1 PAS-B domain [1]

Degradation Potency

(DC50)
10 µM MDA-MB-231 cells [1]

Cellular Activity

Inhibition of Cell

Migration
Significant

MDA-MB-231 cells (in

vitro)
[2]

Suppression of

Metastasis
Significant

MDA-MB-231

xenograft model (in

vivo)

[2]

Mechanism of Action: Signaling Pathway
ND1-YL2-mediated degradation of SRC-1 is a multi-step process that hijacks the cellular N-

degron pathway. The sequence of events is illustrated in the signaling pathway diagram below.
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Caption: ND1-YL2 mediated degradation of SRC-1 via the N-degron pathway.

Pathway Description:

Binding: The YL2 stapled peptide portion of ND1-YL2 binds to the PAS-B domain of SRC-1,

while the tetrapeptide motif binds to the UBR box of a UBR family E3 ubiquitin ligase.

Ternary Complex Formation: This dual binding brings SRC-1 and the E3 ligase into close

proximity, forming a stable ternary complex.

Poly-ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of

ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the

surface of SRC-1, forming a poly-ubiquitin chain.

Proteasomal Degradation: The poly-ubiquitinated SRC-1 is recognized by the 26S

proteasome, which unfolds and degrades the protein into small peptides.

Experimental Protocols
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This section provides detailed methodologies for the key experiments used to characterize the

mechanism of action of ND1-YL2.

Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity of ND1-YL2 to the SRC-1 PAS-B domain.

Start

Prepare Reagents:
- Fluorescently labeled peptide probe

- Purified SRC-1 PAS-B domain
- ND1-YL2 (or competitor)

Set up 384-well plate:
- Add probe and SRC-1 to all wells
- Add serial dilutions of ND1-YL2

Incubate at room temperature
to reach binding equilibrium

Read fluorescence polarization
on a plate reader

Analyze data:
- Plot FP vs. log[ND1-YL2]

- Fit to a binding curve to determine Ki

End

Click to download full resolution via product page
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Caption: Workflow for Fluorescence Polarization (FP) binding assay.

Protocol:

Reagent Preparation:

A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain is used as the

probe.

Recombinant, purified SRC-1 PAS-B domain is prepared.

A stock solution of ND1-YL2 is serially diluted to create a range of concentrations.

Assay Setup:

In a 384-well, low-volume, black plate, add the fluorescent probe and the SRC-1 PAS-B

domain at fixed concentrations to all wells.

Add the serially diluted ND1-YL2 or a vehicle control to the wells.

Incubation:

Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach

equilibrium.

Measurement:

Measure the fluorescence polarization of each well using a microplate reader equipped

with appropriate filters for the fluorophore.

Data Analysis:

The fluorescence polarization values are plotted against the logarithm of the ND1-YL2
concentration.

The data is fitted to a competitive binding model to calculate the IC50, which is then

converted to the inhibition constant (Ki).
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In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the effect of ND1-YL2 on the migratory capacity of cancer cells.

Protocol:

Cell Culture:

Culture MDA-MB-231 triple-negative breast cancer cells in appropriate media until they

reach 70-80% confluency.

Transwell Setup:

Use Transwell inserts with an 8 µm pore size polycarbonate membrane in a 24-well plate.

Add serum-free media to the upper chamber and media containing a chemoattractant

(e.g., 10% FBS) to the lower chamber.

Cell Seeding and Treatment:

Harvest and resuspend MDA-MB-231 cells in serum-free media.

Seed the cells into the upper chamber of the Transwell inserts.

Treat the cells in the upper chamber with various concentrations of ND1-YL2 or a vehicle

control.

Incubation:

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell

migration.

Cell Staining and Quantification:

Remove the non-migrated cells from the upper surface of the membrane with a cotton

swab.

Fix the migrated cells on the lower surface of the membrane with methanol and stain with

crystal violet.
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Count the number of migrated cells in several random fields of view under a microscope.

Data Analysis:

Compare the number of migrated cells in the ND1-YL2-treated groups to the control group

to determine the inhibitory effect on cell migration.

In Vivo Metastasis Assay
This assay evaluates the ability of ND1-YL2 to suppress tumor metastasis in a living organism.
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Start

Prepare MDA-MB-231 cells
expressing a reporter (e.g., Luciferase)

Inject cells into immunodeficient mice
(e.g., tail vein injection)

Administer ND1-YL2 or vehicle control
to respective groups of mice

Monitor tumor growth and metastasis
using bioluminescence imaging

At study endpoint, euthanize mice
and perform ex vivo analysis of organs

Quantify metastatic burden and
analyze SRC-1 levels in tumors

End

Click to download full resolution via product page

Caption: Workflow for an in vivo metastasis assay.

Protocol:
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Cell Line Preparation:

Use MDA-MB-231 cells that have been engineered to express a reporter gene, such as

luciferase, for non-invasive imaging.

Animal Model:

Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human

tumor cells.

Tumor Cell Implantation:

Inject a suspension of the reporter-expressing MDA-MB-231 cells into the tail vein of the

mice to establish an experimental metastasis model.

Treatment:

Randomly assign the mice to treatment groups.

Administer ND1-YL2 or a vehicle control to the respective groups according to a

predetermined dosing schedule.

Monitoring Metastasis:

At regular intervals, perform in vivo bioluminescence imaging to monitor the progression of

metastasis. The light emission is proportional to the tumor burden.

Endpoint Analysis:

At the conclusion of the study, euthanize the mice and harvest relevant organs (e.g.,

lungs, liver, bone).

Perform ex vivo bioluminescence imaging of the organs to quantify metastatic lesions.

Tumor tissues can be collected for further analysis, such as western blotting to confirm

SRC-1 degradation.

Data Analysis:
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Compare the metastatic burden between the ND1-YL2-treated and control groups to

assess the anti-metastatic efficacy.

Conclusion
ND1-YL2 represents a significant advancement in the targeted degradation of SRC-1. Its

mechanism of action, centered on the recruitment of the N-degron pathway, provides a

powerful tool for both basic research into the function of SRC-1 and as a potential therapeutic

strategy for cancers dependent on this co-activator. The data and protocols presented in this

guide offer a comprehensive resource for researchers and drug development professionals

working in the field of targeted protein degradation. Further optimization of the peptide-based

nature of ND1-YL2 could lead to improved pharmacokinetic properties and clinical

translatability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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